

# Beauvericin: A Comprehensive Review of its Biological Activities

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## Compound of Interest

Compound Name: *Beauvericin A*

Cat. No.: *B10821189*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the multifaceted biological activities of Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including *Beauveria bassiana* and several *Fusarium* species.<sup>[1]</sup> This document provides a comprehensive overview of its anticancer, antimicrobial, antiviral, and insecticidal properties, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

## Core Biological Activities of Beauvericin

Beauvericin exhibits a broad spectrum of biological effects, making it a compound of significant interest for therapeutic and pesticidal applications.<sup>[2][3]</sup> Its primary mode of action is often attributed to its ionophoric properties, enabling it to transport cations, particularly calcium ( $\text{Ca}^{2+}$ ), across biological membranes, thereby disrupting cellular homeostasis.<sup>[4]</sup>

## Anticancer Activity

Beauvericin has demonstrated potent cytotoxic effects against a variety of cancer cell lines.<sup>[5]</sup> Its anticancer activity is primarily mediated through the induction of apoptosis. Mechanistically, Beauvericin increases intracellular calcium levels, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of key signaling pathways that culminate in programmed cell death.

Table 1: Anticancer Activity of Beauvericin ( $\text{IC}_{50}$  Values)

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference
KB	Human Oral Epidermoid Carcinoma	5.76 ± 0.55	
KBv200	Multidrug-Resistant KB	5.34 ± 0.09	
NCI-H460	Human Non-Small Cell Lung Cancer	1.41	
MIA Pa Ca-2	Human Pancreatic Carcinoma	1.66	
MCF-7	Human Breast Cancer	1.81	
SF-268	Human CNS Cancer (Glioma)	2.29	
CT-26	Murine Colon Carcinoma	~1.8 (at high density)	
SW620	Human Colon Carcinoma (Metastatic)	0.7	
HepG2	Human Hepatocellular Carcinoma	12.5 ± 0.04 (24h), 7.01 ± 0.05 (48h), 5.5 ± 0.07 (72h)	
SH-SY5Y	Human Neuroblastoma	12 (24h), 3.25 (48h)	
SF-9	Fall Armyworm Ovary	2.81	
SF-21	Fall Armyworm Ovary	6.94	

## Antimicrobial Activity

Beauvericin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Unlike many antibiotics that target cell wall synthesis, Beauvericin's

mechanism is thought to involve the disruption of other cellular organelles or enzyme systems. While its standalone antifungal activity is limited, it has been shown to potentiate the effects of conventional antifungal drugs, such as azoles, by inhibiting multidrug efflux pumps in resistant fungal strains.

Table 2: Antibacterial Activity of Beauvericin (MIC Values)

Bacterial Strain	Gram Stain	MIC	Reference
Staphylococcus aureus	Positive	3.91 $\mu$ M	
Escherichia coli	Negative	>3.91 $\mu$ M	
Candida albicans	-	>3.91 $\mu$ M	
Mycobacterium tuberculosis	-	0.8–1.6 mg/mL	
Bacillus cereus	Positive	3.12 $\mu$ g/mL	
Salmonella typhimurium	Negative	6.25 $\mu$ g/mL	
Bacillus subtilis	Positive	18.4 - 70.7 $\mu$ g/mL	
Staphylococcus haemolyticus	Positive	18.4 - 70.7 $\mu$ g/mL	
Pseudomonas lachrymans	Negative	18.4 - 70.7 $\mu$ g/mL	
Agrobacterium tumefaciens	Negative	18.4 - 70.7 $\mu$ g/mL	
Xanthomonas vesicatoria	Negative	18.4 - 70.7 $\mu$ g/mL	

Table 3: Antifungal Potentiating Activity of Beauvericin

Fungal Strain	Antifungal Agent	Effect of Beauvericin	Reference
Fluconazole-resistant <i>Candida albicans</i>	Miconazole	Decreased IC <sub>50</sub> from 1.3 µM to 0.25-0.31 µM	
Azole-resistant <i>Candida</i> isolates	Azoles	Abrogates resistance	

## Antiviral Activity

Beauvericin has shown promising antiviral activity, notably against the Human Immunodeficiency Virus Type 1 (HIV-1). It acts as an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of the viral genome into the host cell's DNA.

Table 4: Antiviral Activity of Beauvericin

Virus	Target	IC <sub>50</sub>	Reference
HIV-1	Integrase	1.9 µM	

## Insecticidal Activity

Beauvericin was initially discovered for its insecticidal properties. It is toxic to a wide range of insects, and its mechanism of action is likely related to its ability to disrupt ion balance in insect cells.

Table 5: Insecticidal Activity of Beauvericin

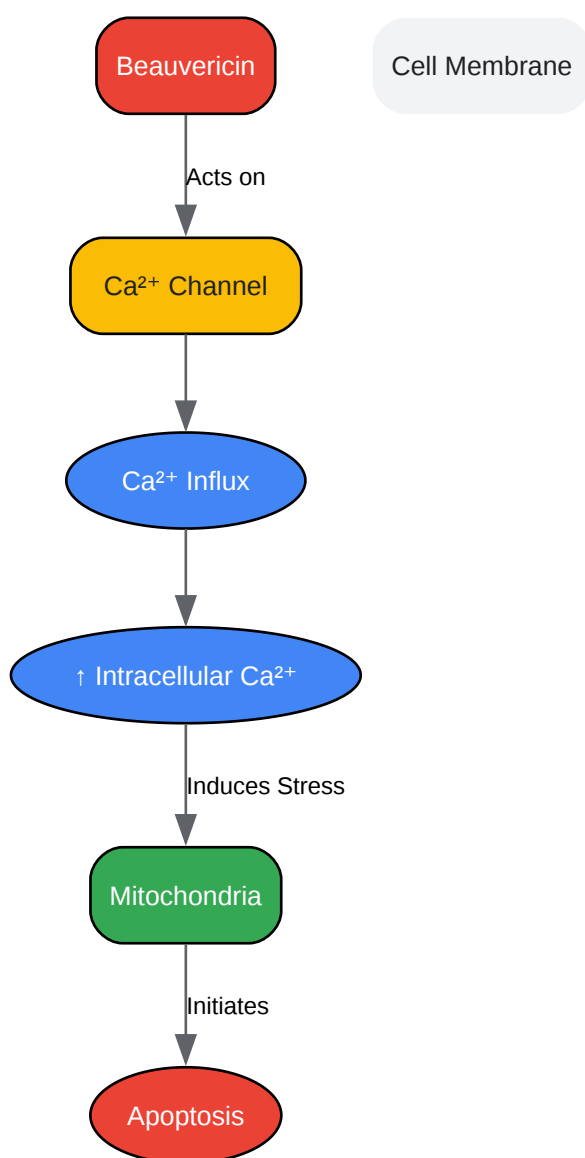
Insect Species	Activity Metric	Value	Reference
<i>Tetranychus urticae</i> (Two-spotted spider mite)	LC <sub>50</sub>	0.9887 ppm (24h), 0.4653 ppm (48h)	
<i>Spodoptera frugiperda</i>	Cytotoxicity	High	

# Key Signaling Pathways Modulated by Beauvericin

The biological effects of **Beauvericin** are intricately linked to its ability to modulate several key intracellular signaling pathways.

## Intracellular Calcium Signaling

A primary mechanism of Beauvericin's action is the disruption of intracellular calcium homeostasis. As an ionophore, it facilitates the influx of extracellular  $\text{Ca}^{2+}$  into the cytoplasm, leading to a sustained elevation of intracellular calcium levels. This calcium overload triggers downstream events, including mitochondrial stress and the activation of apoptotic pathways.

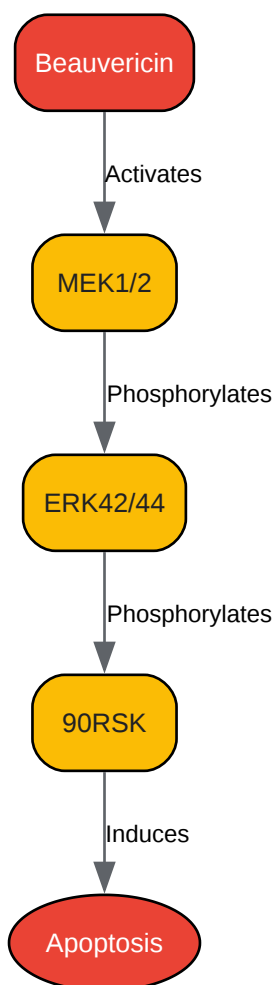


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Beauvericin-induced intracellular calcium influx and apoptosis.

## Mitogen-Activated Protein Kinase (MAPK) Pathway

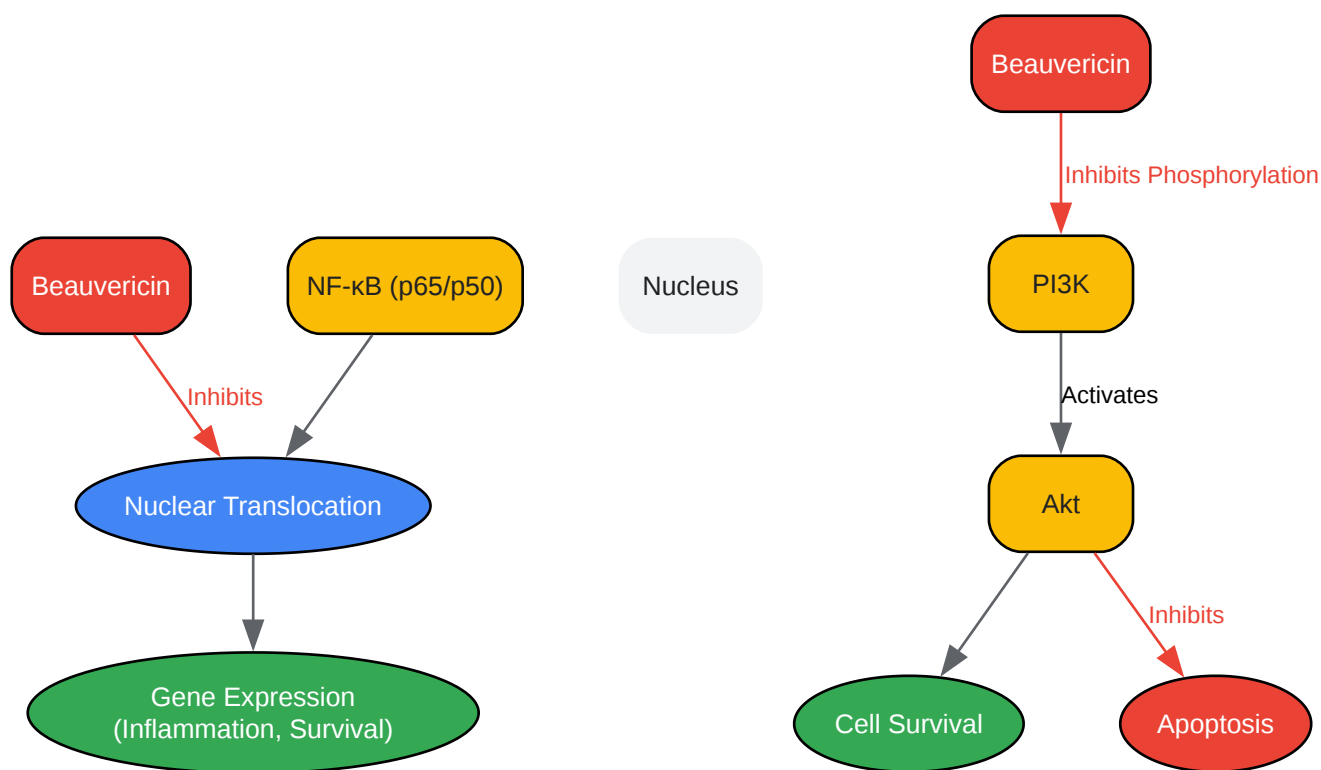
Beauvericin has been shown to modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. In some cancer cells, Beauvericin can activate the MEK1/2-ERK42/44-90RSK signaling cascade, leading to apoptosis.

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Beauvericin's activation of the MAPK pathway leading to apoptosis.

## Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Beauvericin can inhibit the NF- $\kappa$ B signaling pathway, a key regulator of inflammation and cell survival. It has been shown to prevent the nuclear translocation of the p65 and p50 subunits of NF- $\kappa$ B, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.



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